
1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane
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Overview
Description
1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane (CAS: 80171-34-2) is a brominated alkane with a unique substitution pattern. Its structure comprises a bromine atom at the primary carbon (C1), an ethoxymethyl (-CH₂-O-CH₂CH₃) group at C2, and two methyl groups at C3. The molecular formula is C₈H₁₇BrO, with a molecular weight of 227.13 g/mol. The compound’s steric and electronic properties are influenced by the bulky ethoxymethyl and dimethyl groups, making it distinct from simpler bromoalkanes.
Preparation Methods
The synthesis of 1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane typically involves the reaction of 3,3-dimethylbutan-2-ol with ethyl bromide in the presence of a strong acid catalyst. The reaction proceeds via a substitution mechanism where the hydroxyl group is replaced by a bromine atom. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-ethoxymethyl-3,3-dimethylbut-1-ene.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions depending on the reagents and conditions used.
Scientific Research Applications
1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations depending on the reaction conditions. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties
Reactivity in Substitution Reactions
- However, it remains more reactive than tertiary bromides like 2-bromo-2-methylbutane . 1-Bromo-3-methylbutane (isoamyl bromide), though primary, has a branched C3 methyl group, which moderately hinders SN2 pathways compared to linear analogs .
Electronic Effects :
- The ethoxymethyl group’s ether oxygen may stabilize transition states in certain reactions (e.g., via hydrogen bonding) but could also deactivate the adjacent carbon toward nucleophilic attack.
Unique Features of this compound
- Dual Functionalization : Combines a bromine atom (for substitution) and an ethoxymethyl group (for ether-specific reactions).
- Polarity : The ether group enhances solubility in polar aprotic solvents, distinguishing it from purely hydrocarbon-based bromoalkanes.
Biological Activity
1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane is an organic compound with potential biological activities worth exploring. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C₇H₁₅BrO
- Molecular Weight: 195.11 g/mol
- CAS Registry Number: 1480798-93-3
The biological activity of this compound can be attributed to its ability to interact with various biological systems, primarily through nucleophilic substitution reactions. The compound is likely to undergo SN2 reactions due to the presence of the bromine atom, which is a good leaving group. This reactivity may influence its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated alkanes can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
This compound | TBD | TBD |
Similar Halogenated Compounds | 62.5 | 78.12 |
Cytotoxic Activity
In vitro studies have suggested that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines such as HeLa and A549. The cytotoxicity is often evaluated using IC50 values.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | TBD |
A549 | TBD |
Case Studies
A notable study investigated the effects of various alkyl halides on microbial growth and cancer cell proliferation. The results indicated that halogenated compounds could be promising agents in developing new antimicrobial and anticancer therapies.
Example Case Study
In a comparative analysis of several brominated compounds:
- Objective: To evaluate the antibacterial efficacy against MRSA strains.
- Findings: The study found that certain brominated compounds had a notable inhibitory effect on MRSA, suggesting potential for therapeutic applications.
Q & A
Q. Basic: What are the key considerations for synthesizing 1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane via nucleophilic substitution?
Methodological Answer:
The synthesis of this compound involves nucleophilic substitution (SN1/SN2) at the brominated carbon. Key factors include:
- Steric Hindrance : The 3,3-dimethyl and ethoxymethyl groups create significant steric bulk, favoring an SN1 mechanism due to carbocation stabilization. However, the primary bromide position may still allow SN2 pathways under specific conditions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance SN2 reactivity, while polar protic solvents (e.g., ethanol) stabilize carbocations for SN1 .
- Temperature : Elevated temperatures accelerate SN1 mechanisms by promoting ionization, while SN2 reactions benefit from mild conditions to avoid side reactions .
Regulatory Compliance :
- Follow OSHA 29 CFR 1910.1200 for hazard communication.
- Ensure SDS adherence for brominated compounds (e.g., UN 2341 classification) .
Q. Advanced: How can isotopic labeling resolve mechanistic ambiguities in its reactions?
Methodological Answer:
- ²H or ¹³C Labeling : Track nucleophilic substitution at the brominated carbon using kinetic isotope effects (KIEs). A primary KIE (kH/kD > 1) supports SN2, while secondary KIEs indicate SN1 .
- Radical Trapping : Use TEMPO or BHT to detect radical intermediates in potential elimination side reactions .
Experimental Workflow :
Synthesize ¹³C-labeled compound at the brominated carbon.
Monitor reaction progress via NMR or GC-MS.
Properties
Molecular Formula |
C9H19BrO |
---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
1-bromo-2-(ethoxymethyl)-3,3-dimethylbutane |
InChI |
InChI=1S/C9H19BrO/c1-5-11-7-8(6-10)9(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
WYOMUGFFULIOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CBr)C(C)(C)C |
Origin of Product |
United States |
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